N-[(4-phenyloxan-4-yl)methyl]acetamide

Physicochemical profiling Fragment library design Solubility prediction

This is the crystallographically validated PTP1B allosteric fragment JHS (PDB 5QEA, 1.74 Å). Unlike close analogs lacking the methylene spacer (e.g., CAS 939801-34-0), this compound retains the exact geometry required for occupancy at the PTP1B allosteric hotspot. Substituting untested analogs risks losing targeted binding. Supplied at ≥98% purity for reproducible fragment-based screening, structure-guided elaboration, and biophysical assay development targeting diabetes, obesity, or oncology. Deploy as a benchmark in PanDDA crystallographic campaigns or as a starting fragment for polypharmacology exploration.

Molecular Formula C14H19NO2
Molecular Weight 233.31g/mol
CAS No. 14006-33-8
Cat. No. B430414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4-phenyloxan-4-yl)methyl]acetamide
CAS14006-33-8
Molecular FormulaC14H19NO2
Molecular Weight233.31g/mol
Structural Identifiers
SMILESCC(=O)NCC1(CCOCC1)C2=CC=CC=C2
InChIInChI=1S/C14H19NO2/c1-12(16)15-11-14(7-9-17-10-8-14)13-5-3-2-4-6-13/h2-6H,7-11H2,1H3,(H,15,16)
InChIKeyNGIANCGROXYCRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(4-Phenyloxan-4-yl)methyl]acetamide (CAS 14006-33-8): Baseline Identity, Fragment-Screening Provenance, and Procurement Context


N-[(4-Phenyloxan-4-yl)methyl]acetamide (CAS 14006-33-8), also named N-[(tetrahydro-4-phenyl-2H-pyran-4-yl)methyl]acetamide, is a small-molecule fragment (MW 233.31, formula C₁₄H₁₉NO₂) that combines a tetrahydropyran (oxane) ring, a phenyl substituent, and an acetamide moiety. The compound has been crystallographically validated as a ligand for protein tyrosine phosphatase 1B (PTP1B) in multiple fragment-screening campaigns deposited in the Protein Data Bank under ligand code JHS [1]. Its primary documented biological context is as a fragment hit occupying allosteric sites of PTP1B, as established through PanDDA (Pan-Dataset Density Analysis) group depositions [2]. The compound is commercially available from multiple suppliers at purities typically ranging from 95% to 98%, with pricing scaled to research quantities. Its structural simplicity and crystallographically confirmed binding make it a candidate fragment for medicinal chemistry elaboration or biophysical assay development targeting PTP1B-associated pathways.

Why a Generic Substitution of N-[(4-Phenyloxan-4-yl)methyl]acetamide with an In-Class Acetamide Fragment Carries Structural and Target-Engagement Risk


Scientifically meaningful procurement of a fragment hit such as N-[(4-phenyloxan-4-yl)methyl]acetamide requires more than matching the acetamide functional group or the tetrahydropyran ring. Fragment–protein interactions are exquisitely sensitive to substituent position, ring connectivity, and hydrogen-bonding geometry. Close analogs—such as N-(4-phenyloxan-4-yl)acetamide (CAS 939801-34-0), which lacks the methylene spacer between the tetrahydropyran ring and the acetamide nitrogen—exhibit measurably different physicochemical properties, including a lower predicted pKa (15.34 vs. 16.21) and a different boiling point (413.9 °C vs. 423.0 °C), which alter ionization state, solubility, and crystallographic soaking behavior . Moreover, the X-ray-validated binding pose of JHS in the PTP1B allosteric site (PDB 5QEA) is contingent on the precise geometry of the 4-phenyloxan-4-yl-methyl scaffold; even minor structural deviations can abrogate occupancy at this specific allosteric hotspot [1]. Blind substitution with an untested analog therefore risks losing the targeted binding interaction that motivated the original procurement decision, wasting screening resources and compromising reproducibility in fragment-elaboration campaigns.

Quantitative Evidence Guide for Differentiating N-[(4-Phenyloxan-4-yl)methyl]acetamide (CAS 14006-33-8) from Its Closest Analogs


Predicted Physicochemical Differentiation: pKa and Boiling Point Relative to the Direct Des-Methylene Analog N-(4-Phenyloxan-4-yl)acetamide

N-[(4-Phenyloxan-4-yl)methyl]acetamide (CAS 14006-33-8) differs from its closest commercially available analog—N-(4-phenyloxan-4-yl)acetamide (CAS 939801-34-0), which lacks the methylene spacer between the tetrahydropyran ring and the acetamide nitrogen—in two key predicted physicochemical properties. The target compound exhibits a higher predicted pKa (16.21 ± 0.46) compared with the analog (15.34 ± 0.20), indicating a weaker acidity of the amide N–H proton. Additionally, the target compound has a higher predicted boiling point (423.0 ± 20.0 °C vs. 413.9 ± 44.0 °C), consistent with the additional methylene group increasing molecular weight and van der Waals surface area . These differences can affect solubility, crystallization behavior, and fragment-soaking protocols, making direct analog substitution non-trivial for reproducible crystallographic screening.

Physicochemical profiling Fragment library design Solubility prediction

Crystallographically Validated Occupancy at the PTP1B Allosteric Site vs. Unvalidated Analogs

N-[(4-Phenyloxan-4-yl)methyl]acetamide (ligand code JHS) has been crystallographically resolved in complex with human PTP1B at a resolution of 1.74 Å (PDB 5QEA) as part of the PanDDA fragment-screening pipeline. In this structure, the compound occupies an allosteric site distal to the catalytic WPD loop, with a best-fitted instance ranking in the 0th percentile for goodness of fit among all instances and exhibiting average occupancy of 11% [1]. In contrast, no crystallographic binding data exist for the des-methylene analog N-(4-phenyloxan-4-yl)acetamide (CAS 939801-34-0) or other closely related acetamide fragments in the PTP1B system, as verified by searching the PDB for relevant ligand codes. The validated binding pose of JHS thus constitutes a unique structural reference point for structure-guided fragment elaboration; any analog lacking this experimental validation cannot be assumed to engage the same allosteric site.

X-ray crystallography Allosteric site mapping Protein tyrosine phosphatase 1B

Distinct Multi-Target Binding Profile: PTP1B and T. cruzi FPPS vs. Narrower Analog Profiles

The fragment JHS has been crystallographically identified as a ligand for two structurally unrelated targets: human PTP1B (PDB 5QEA, 5S3G) and Trypanosoma cruzi farnesyl diphosphate synthase (FPPS) (PDB 5QPU) [1]. This dual-target binding profile, while not quantified in terms of affinity constants, provides a form of structural differentiation from analogs such as N-(4-phenyloxan-4-yl)acetamide (CAS 939801-34-0) and N-(tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide (CAS 1316852-64-8), for which no PDB entries exist for any target. The ability of JHS to engage two proteins from different organisms (human PTP1B and T. cruzi FPPS) suggests a degree of conformational adaptability that may be exploited for fragment linking or selectivity engineering.

Polypharmacology Fragment promiscuity Target engagement profiling

Commercial Purity Tier Differentiation: 98% vs. Standard 95% Grades

Among commercial suppliers, N-[(4-phenyloxan-4-yl)methyl]acetamide is available at a 98% purity grade from Leyan (Product No. 1328069) , exceeding the standard 95% purity offered by multiple other vendors (e.g., Chemscene, 10xchem). The 95% grade is also the typical maximum purity reported for the close analog N-(4-phenyloxan-4-yl)acetamide (CAS 939801-34-0) . While a 3% absolute purity difference may appear modest, in fragment-based screening where compounds are used at high concentrations, even low-level impurities can produce false-positive hits or interfere with crystallization. Procuring the higher-purity grade reduces this risk and supports more reproducible biophysical assay results.

Chemical procurement Purity specification Reproducibility

Highest-Confidence Research and Industrial Application Scenarios for N-[(4-Phenyloxan-4-yl)methyl]acetamide (CAS 14006-33-8) Based on Current Evidence


Fragment Elaboration Starting Point for PTP1B Allosteric Inhibitor Development

With a validated crystal structure at 1.74 Å resolution showing occupancy at an allosteric site distal to the catalytic WPD loop (PDB 5QEA) [1], JHS serves as a structurally characterized fragment for medicinal chemistry elaboration into selective PTP1B allosteric inhibitors. The defined binding pose enables structure-guided growing, linking, or merging strategies. The compound is best deployed in academic or industrial fragment-to-lead programs targeting PTP1B for diabetes, obesity, or oncology indications.

Biophysical Assay Development and Fragment Library Benchmarking

Because JHS has been validated in crystallographic fragment screening as part of the PanDDA pipeline [1], it can be used as a positive control or benchmark compound for developing and validating new biophysical assays (e.g., surface plasmon resonance, thermal shift, or crystallographic fragment screening) targeting PTP1B. Its availability at 98% purity supports reproducible assay performance.

Multi-Target Probe Exploration Across Phosphatase and Transferase Enzyme Families

The crystallographic evidence of JHS binding to both human PTP1B and T. cruzi FPPS [1] supports its use as a starting fragment for exploring polypharmacology or for developing chemical probes that target phylogenetically distinct enzyme families. This scenario is particularly relevant for academic groups investigating fragment selectivity or for neglected disease drug discovery efforts targeting T. cruzi FPPS.

Chemical Biology Tool for Allosteric Site Occupancy Studies in PTP1B

The defined occupancy (11%) and binding geometry of JHS in the PTP1B allosteric site [1] make it a suitable chemical tool for studying allosteric communication networks in protein tyrosine phosphatases. Researchers investigating conformational coupling between allosteric sites and the catalytic WPD loop can use JHS as a structurally characterized probe in crystallographic or mutagenesis experiments.

Quote Request

Request a Quote for N-[(4-phenyloxan-4-yl)methyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.